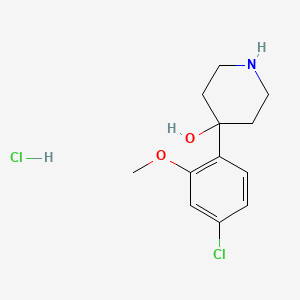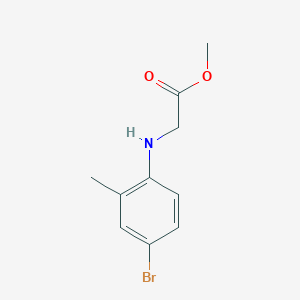
Methyl (4-bromo-2-methylphenyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-bromo-2-methylphenyl)glycinate is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of glycine, where the amino group is substituted with a methyl (4-bromo-2-methylphenyl) group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-bromo-2-methylphenyl)glycinate typically involves the esterification of glycine with 4-bromo-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that maintain optimal reaction conditions, ensuring high yield and purity of the final product. The process is designed to be scalable and cost-effective, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4-bromo-2-methylphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or sodium cyanide in ethanol.
Major Products Formed
Oxidation: 4-bromo-2-methylbenzoic acid.
Reduction: 4-bromo-2-methylbenzyl alcohol.
Substitution: 4-hydroxy-2-methylphenylglycinate, 4-cyano-2-methylphenylglycinate, or 4-amino-2-methylphenylglycinate.
Aplicaciones Científicas De Investigación
Methyl (4-bromo-2-methylphenyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl (4-bromo-2-methylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The bromine atom and the glycine moiety play crucial roles in binding to the active site of the target molecule, thereby modulating its activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2-bromo-4-methylphenyl)glycinate
- Methyl (4-chloro-2-methylphenyl)glycinate
- Methyl (4-fluoro-2-methylphenyl)glycinate
Uniqueness
Methyl (4-bromo-2-methylphenyl)glycinate is unique due to the presence of the bromine atom at the para position relative to the glycine moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its binding affinity to certain molecular targets.
Propiedades
Fórmula molecular |
C10H12BrNO2 |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
methyl 2-(4-bromo-2-methylanilino)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-7-5-8(11)3-4-9(7)12-6-10(13)14-2/h3-5,12H,6H2,1-2H3 |
Clave InChI |
DNTMJLLFSJJTBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)
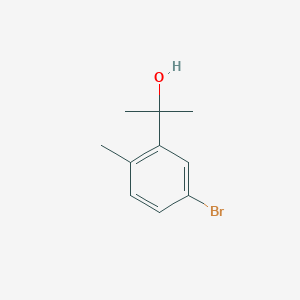
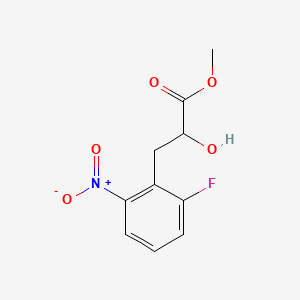
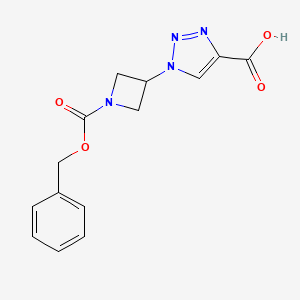
![1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13570986.png)
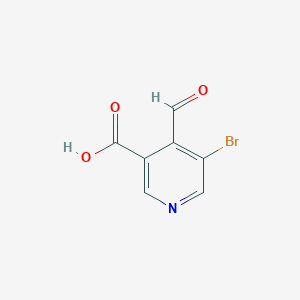

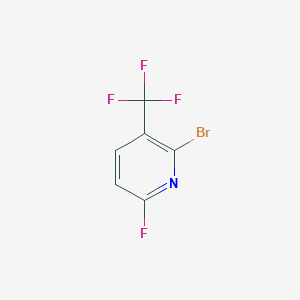

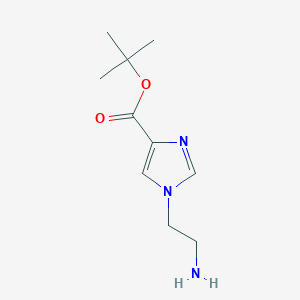

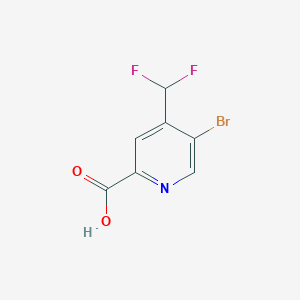
![Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride](/img/structure/B13571024.png)
